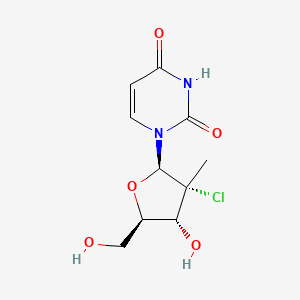

(R)-3-hydroxycyclohexane-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

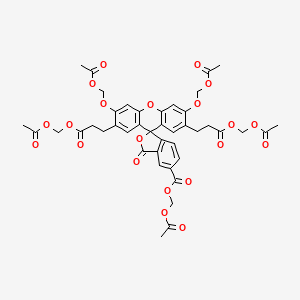

“®-3-hydroxycyclohexane-1-one” is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.144 . It is listed under the CAS Number 165879-90-3 .

Molecular Structure Analysis

The molecular structure of “®-3-hydroxycyclohexane-1-one” is based on its molecular formula, C6H10O2 . For a detailed molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods are typically used.Aplicaciones Científicas De Investigación

(R)-3-hydroxycyclohexane-1-one derivatives are key building blocks in synthesizing natural products and bioactive compounds. Their stereoisomers can be prepared with high enantioselectivity and diastereoselectivity, using enzymes like carbonyl reductases for desymmetric reduction of 1,3-cyclohexanediones (Zhu et al., 2021).

Cyclohexanediones, closely related to 3-hydroxycyclohexane-1-ones, have been studied using NMR and DFT computational methods to understand their structures in solutions (Gryff-Keller & Szczeciński, 2010).

3-hydroxycyclohexane-1-one derivatives are also involved in the stereochemistry studies of hydrogenolysis, contributing to understanding molecular structures and reaction mechanisms in organic synthesis (Dukes & Lythgoe, 1967).

These compounds show potential in host-guest chemistry, evidenced by their selective inclusion in certain conformations in clathrates, offering insights into molecular recognition and supramolecular chemistry (Barton et al., 2015).

In advanced oxidation processes, related cyclohexanedione compounds play a role in degrading pollutants like RDX, a nitramine explosive, showing their potential in environmental remediation (Bose et al., 1998).

Enantioselective synthesis involving these compounds has been reported, indicating their role in creating complex molecules with multiple stereocenters, relevant in pharmaceuticals and fine chemicals (Ding et al., 2010).

Their derivatives have been used as components in catalytic reactions like Rhodium-catalyzed tandem annulation, highlighting their utility in developing new synthetic methodologies (Li et al., 2013).

In the context of green chemistry, they have been involved in the selective hydrogenation of environmental contaminants, demonstrating their applicability in sustainable chemical processes (Wei et al., 2015).

Propiedades

IUPAC Name |

(3R)-3-hydroxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-hydroxycyclohexane-1-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)